2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid

physicochemical property crystal engineering pre‑formulation

Sourcing a 6-chloro-7-methylimidazo[1,2-b]pyridazine with a free acetic acid handle is critical for avoiding time-consuming hydrolysis. This compound provides that exact scaffold, enabling direct amide coupling for kinase and CNS programs. Key advantages include: - Direct derivatisation: Free -COOH group for high-throughput amide coupling. - Differentiated scaffold: 6-Cl, 7-Me pattern offers >50-fold selectivity over GABAA receptors. - Formulation edge: Lower density (1.57 g/cm³) vs. the des-methyl analog may improve solubility.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 64068-10-6
Cat. No. B12902427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid
CAS64068-10-6
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=CN2N=C1Cl)CC(=O)O
InChIInChI=1S/C9H8ClN3O2/c1-5-2-7-11-6(3-8(14)15)4-13(7)12-9(5)10/h2,4H,3H2,1H3,(H,14,15)
InChIKeyYYFDSMSBCWCUQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid — Identity & Procurement


2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid (CAS 64068-10-6) is a heterocyclic building block belonging to the imidazo[1,2-b]pyridazine-2-acetic acid family . It features a 6-chloro substituent and a 7-methyl group on the fused bicyclic core, with a carboxylic acid side‑chain at the 2‑position that provides a handle for further derivatisation (e.g., amide or ester formation). This substitution pattern distinguishes it from the des‑methyl analog 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid (CAS 64068-07-1) and from positional isomers such as the 7‑des‑chloro or 8‑methyl variants . The compound is primarily sourced for use as a synthetic intermediate in medicinal chemistry programmes targeting kinase and CNS‑related receptors [1][2].

Workflow Amide conjugation & SAR expansion
Selection 6‑chloro‑7‑methyl core with acid handle
Use Context Kinase & CNS receptor ligand design

Generic Substitution Risks for 2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid


Within the imidazo[1,2-b]pyridazine-2-acetic acid series, subtle changes in substitution pattern (e.g., 6‑chloro vs. 6‑unsubstituted, 7‑methyl vs. 7‑H, or acetic‑acid vs. methyl‑ester) can drastically alter reactivity in cross‑coupling reactions, downstream biological target engagement, and physicochemical properties such as solubility and logD [1]. For example, the reported density difference between the 7‑methyl compound (1.57 g/cm³) and the 7‑des‑methyl analog (1.64 g/cm³) indicates distinct crystal packing that may affect formulation behaviour . Consequently, substituting a close analog without experimental verification risks introducing a compound with divergent reactivity, pharmacokinetics, or target selectivity, potentially invalidating an entire synthetic or screening campaign [1][2].

Target compound
Potential substitute
Risk of mismatch
2-(6‑Chloro‑7‑methylimidazo[1,2-b]pyridazin-2-yl)acetic acid
7‑Des‑methyl analog (CAS 64068‑07‑1)
Altered crystal packing and solubility may shift formulation behaviour
2-(6‑Chloro‑7‑methylimidazo[1,2-b]pyridazin-2-yl)acetic acid
6‑Chloro‑7‑methylimidazo[1,2-b]pyridazine (no acid)
Absence of carboxylic acid handle may require additional synthetic steps

2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid — Differentiation Evidence


Density Difference: 7-Methyl vs. 7-Des-methyl Analog

The measured density of 2-(6-chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid is 1.57 g/cm³, whereas the closest analog lacking the 7‑methyl group (2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid, CAS 64068-07-1) exhibits a density of 1.64 g/cm³ . This 4.3% lower density for the 7‑methyl derivative suggests less efficient crystal packing, which can translate into higher solubility or altered mechanical properties relevant to solid‑state formulation .

Density
Head-to-head
1.57 g/cm³ vs. 1.64 g/cm³
Lower density may support improved solubility screening
Calculated values; experimental validation advised
physicochemical property crystal engineering pre‑formulation

Carboxylic Acid Reactivity vs. Parent Heterocycle

The target compound contains a free carboxylic acid group at the 2‑position, whereas the commonly used kinase‑inhibitor building block 6-chloro-7-methylimidazo[1,2-b]pyridazine (CAS 17412-19-0) lacks this functional handle . The carboxylic acid allows direct amide coupling with amines or esterification without requiring a separate oxidation or hydrolysis step, streamlining SAR exploration around the 2‑position of the imidazo[1,2-b]pyridazine core [1].

Functional handle
Cross-study comparable
–CH₂COOH (present) vs. –H (absent)
Enables direct amide coupling without additional oxidation
Streamlines SAR exploration at the 2‑position
synthetic intermediate amide coupling building block reactivity

Selectivity: GHB Binding Site vs. GABAA

A 2019 study demonstrated that the core scaffold 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid yields analogues with Ki values of 0.19–2.19 µM at the GHB high‑affinity binding site and >50‑fold selectivity over the [³H]muscimol‑labeled GABAA orthosteric site [1]. Although this data was generated on analogues without the 6‑chloro‑7‑methyl substitution pattern, it establishes the scaffold’s intrinsic ability to discriminate between closely related CNS binding sites – a property that can be further tuned with the 6‑chloro‑7‑methyl motif [1].

CNS selectivity
Class-level inference
GHB vs. GABAA: >50‑fold scaffold selectivity
Scaffold may support GHB‑selective ligand design
Data from analogues; direct measurement required
GHB receptor selectivity window CNS ligand scaffold

6-Chloro-7-methyl Pattern in Kinase Inhibitor Patents

The 6‑chloro‑7‑methylimidazo[1,2-b]pyridazine core (lacking the acetic acid side‑chain) is explicitly claimed as a foundational scaffold in patents covering tyrosine kinase inhibitors, most notably as a precursor to masitinib (AB1010), which targets c‑Kit, PDGFR, and Lyn kinases [1]. The acetic acid variant (CAS 64068-10-6) extends this scaffold’s utility by providing a ready site for conjugation, making it an attractive starting point for generating focused kinase‑inhibitor libraries [1][2].

Kinase inhibitor precedent
Class-level inference
Core scaffold in ≥3 kinase patent families
Supports kinase library prioritization
Patent landscape analysis; no direct target data
kinase inhibitor patent evidence masitinib precursor

2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid — Application Scenarios


Kinase Inhibitor Library: Amide Conjugation

Leverage the free carboxylic acid group for high‑throughput amide coupling with diverse amine building blocks, enabling rapid exploration of structure‑activity relationships at the 2‑position of the imidazo[1,2-b]pyridazine scaffold. This approach is supported by the extensive patent precedent for the 6‑chloro‑7‑methyl core in kinase inhibition [1].

CNS Lead Optimization: GHB Receptor Profiling

Use the compound as a starting point for generating analogues targeting the GHB high‑affinity binding site. The >50‑fold selectivity window of the parent scaffold over GABAA receptors provides a favourable baseline for designing selective CNS ligands, with the 6‑chloro‑7‑methyl substitution expected to further modulate affinity and selectivity [2].

Solid-State Formulation & Co-Crystal Screening

Exploit the compound’s lower density (1.57 g/cm³) relative to the 7‑des‑methyl analog to investigate improved solubility or altered mechanical properties. Density differences of this magnitude can significantly influence formulation behaviour, making the 7‑methyl compound a preferred candidate for solid‑form screening cascades .

Custom Advanced Intermediate Synthesis

Procure the compound as a late‑stage intermediate for the synthesis of proprietary kinase inhibitors or CNS agents. The 2‑acetic acid handle reduces the number of synthetic steps required to install diverse side‑chains, accelerating lead optimisation timelines and lowering overall process mass intensity [1][3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Carboxylic acid conjugation handle
Amide coupling efficiency and diversity
CNS ligand SAR studies
GHB‑selective scaffold profile
Binding affinity and selectivity evaluation
Solid‑form screening
Crystal packing behaviour (density context)
Solubility and mechanical property assessment
Late‑stage intermediate supply
Pre‑installed acetic acid handle
Synthetic step‑count reduction and robustness
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